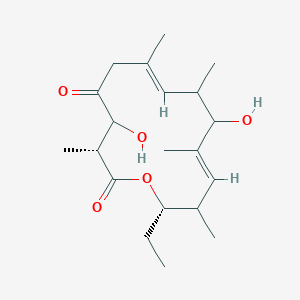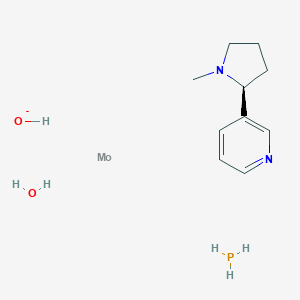
Nicotinium molybdophosphate resin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinium molybdophosphate resin (NMP) is a type of ion-exchange resin that is commonly used in scientific research applications due to its unique properties. NMP is synthesized using a specific method that involves the combination of nicotinium cations and molybdophosphate anions, resulting in a highly porous and stable resin.
Applications De Recherche Scientifique
Nicotinium molybdophosphate resin has a wide range of scientific research applications, including the separation and purification of various compounds. It is commonly used in the pharmaceutical industry for the separation of drugs and drug metabolites. Nicotinium molybdophosphate resin is also used in environmental research for the removal of heavy metals from water and soil samples. Additionally, Nicotinium molybdophosphate resin is used in the research of catalysis and electrochemistry.
Mécanisme D'action
The mechanism of action of Nicotinium molybdophosphate resin is based on its ion-exchange properties. Nicotinium molybdophosphate resin has a high affinity for certain ions, such as heavy metals, and can selectively remove them from a solution. This is due to the specific structure of Nicotinium molybdophosphate resin, which allows it to attract and bind certain ions while repelling others.
Biochemical and Physiological Effects
Nicotinium molybdophosphate resin does not have any direct biochemical or physiological effects on living organisms. However, it can indirectly affect them by removing harmful substances from the environment. For example, Nicotinium molybdophosphate resin can be used to remove heavy metals from water sources, which can have a positive impact on the health of aquatic organisms and humans who consume them.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Nicotinium molybdophosphate resin is its high stability, which makes it ideal for use in lab experiments. It is also highly selective, which allows for precise separation and purification of compounds. However, Nicotinium molybdophosphate resin can be expensive and difficult to produce in large quantities, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of Nicotinium molybdophosphate resin in scientific research. One potential area of research is the development of new synthesis methods that are more cost-effective and scalable. Additionally, Nicotinium molybdophosphate resin could be used in the development of new materials for catalysis and electrochemistry. Finally, Nicotinium molybdophosphate resin could be used in the development of new environmental remediation technologies for the removal of pollutants from soil and water sources.
Conclusion
Nicotinium molybdophosphate resin is a highly stable and selective ion-exchange resin that has a wide range of scientific research applications. Its unique properties make it ideal for the separation and purification of compounds, as well as the removal of harmful substances from the environment. While there are limitations to its use, the future directions for Nicotinium molybdophosphate resin research are promising and could lead to new breakthroughs in a variety of fields.
Méthodes De Synthèse
The synthesis method of Nicotinium molybdophosphate resin involves the combination of nicotinium cations and molybdophosphate anions. The nicotinium cations are derived from nicotinic acid, while the molybdophosphate anions are derived from molybdic acid and sodium phosphate. The combination of these two components results in a highly porous and stable resin that is ideal for ion-exchange applications.
Propriétés
Numéro CAS |
104062-50-2 |
|---|---|
Nom du produit |
Nicotinium molybdophosphate resin |
Formule moléculaire |
C10H20MoN2O2P- |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;molybdenum;phosphane;hydroxide;hydrate |
InChI |
InChI=1S/C10H14N2.Mo.2H2O.H3P/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;;;;/h2,4,6,8,10H,3,5,7H2,1H3;;2*1H2;1H3/p-1/t10-;;;;/m0..../s1 |
Clé InChI |
FIGBAUYODLXFAN-CZEDPBFNSA-M |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.O.[OH-].P.[Mo] |
SMILES |
CN1CCCC1C2=CN=CC=C2.O.[OH-].P.[Mo] |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.O.[OH-].P.[Mo] |
Synonymes |
nicotinium molybdophosphate resin NMP resin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



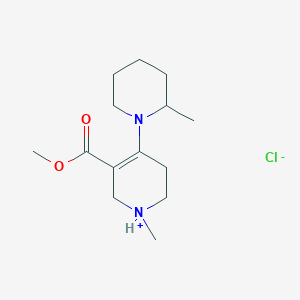
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
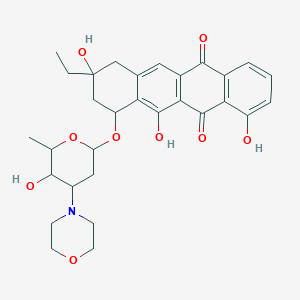
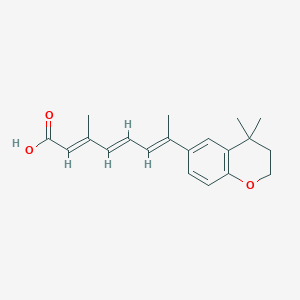
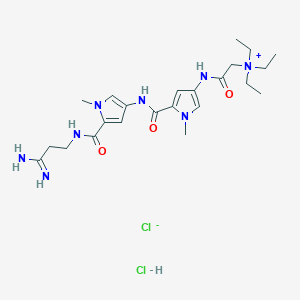
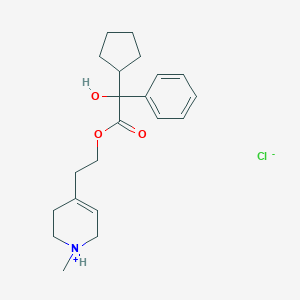
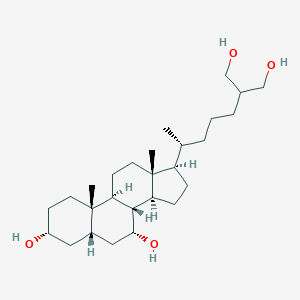
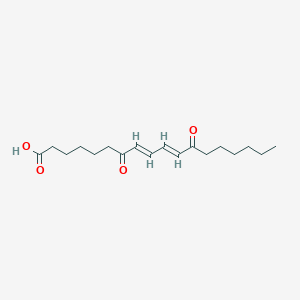
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
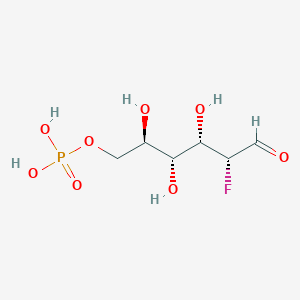
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)


